1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine 1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 118249-07-3
VCID: VC0043858
InChI: InChI=1S/C19H21F3IN3/c20-19(21,22)15-2-1-3-16(13-15)26-10-8-25(9-11-26)7-6-14-4-5-18(24)17(23)12-14/h1-5,12-13H,6-11,24H2
SMILES: C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C19H21F3IN3
Molecular Weight: 475.3 g/mol

1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine

CAS No.: 118249-07-3

Main Products

VCID: VC0043858

Molecular Formula: C19H21F3IN3

Molecular Weight: 475.3 g/mol

1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine - 118249-07-3

CAS No. 118249-07-3
Product Name 1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine
Molecular Formula C19H21F3IN3
Molecular Weight 475.3 g/mol
IUPAC Name 2-iodo-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline
Standard InChI InChI=1S/C19H21F3IN3/c20-19(21,22)15-2-1-3-16(13-15)26-10-8-25(9-11-26)7-6-14-4-5-18(24)17(23)12-14/h1-5,12-13H,6-11,24H2
Standard InChIKey SRQUFBCRUHYBHN-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F
Canonical SMILES C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F
Synonyms 1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine
IPAPP
PubChem Compound 195252
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator